6-Bromo-imidazo[1,2-a]pyrimidine HCl
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Overview
Description
6-Bromo-imidazo[1,2-a]pyrimidine HCl is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features that allow for various functionalizations and modifications .
Preparation Methods
The synthesis of 6-Bromo-imidazo[1,2-a]pyrimidine HCl typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with bromoacetaldehyde diethyl acetal, followed by cyclization under acidic conditions . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-imidazo[1,2-a]pyrimidine HCl undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted imidazo[1,2-a]pyrimidines.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using oxidizing or reducing agents.
Cyclization Reactions: These are crucial for forming the imidazo[1,2-a]pyrimidine core structure.
Major products from these reactions include various substituted derivatives that can be further utilized in medicinal chemistry.
Scientific Research Applications
6-Bromo-imidazo[1,2-a]pyrimidine HCl has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-imidazo[1,2-a]pyrimidine HCl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
6-Bromo-imidazo[1,2-a]pyrimidine HCl is unique due to its bromine substitution, which imparts distinct chemical properties compared to other imidazo[1,2-a]pyrimidines. Similar compounds include:
Imidazo[1,2-a]pyridine: Lacks the bromine substitution and has different reactivity.
Imidazo[1,2-a]pyrimidine: Without the bromine atom, it exhibits different biological activities.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFQTLIKYHJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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